molecular formula C9H17ClF3N B2638201 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride CAS No. 2470439-13-3

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride

Cat. No.: B2638201
CAS No.: 2470439-13-3
M. Wt: 231.69
InChI Key: BDYNHAQVVIJNAB-UHFFFAOYSA-N
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Description

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride is a chemical compound with the molecular formula C9H16F3N·HCl. It is known for its unique structural features, including a piperidine ring substituted with a trifluoromethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and a trifluoromethylating agent.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base to facilitate the substitution reaction. Common bases include sodium hydride or potassium carbonate.

    Reaction Steps: The piperidine is reacted with the trifluoromethylating agent in the presence of the base, leading to the formation of the desired product. The reaction mixture is then purified to isolate the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperidine ring.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the piperidine ring.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various alkylated derivatives, while oxidation can produce N-oxides.

Scientific Research Applications

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property makes it effective in modulating the activity of certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridine
  • 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline

Uniqueness

Compared to similar compounds, 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride is unique due to its piperidine ring structure, which imparts different chemical and biological properties. The presence of the trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-(1,1,1-trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N.ClH/c1-8(2,9(10,11)12)7-3-5-13-6-4-7;/h7,13H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYNHAQVVIJNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNCC1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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